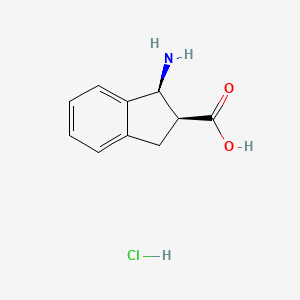
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a compound of significant interest in organic chemistry and medicinal research. This compound is known for its unique structural features, which include an indene ring system fused with an amino and carboxylic acid group. These structural elements make it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals .
Preparation Methods
The synthesis of cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride typically involves several steps to ensure the correct stereochemistry and purity of the final product. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol can yield the desired indene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and cost-effectiveness.
Chemical Reactions Analysis
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including HIV protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial catalysts
Mechanism of Action
The mechanism of action of cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of protease enzymes, which are crucial for the replication of viruses like HIV .
Comparison with Similar Compounds
Similar compounds to cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride include:
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its use as a selective discoidin domain receptor 1 (DDR1) inhibitor with applications in cancer therapy.
cis-1-Amino-2-indanol: Utilized as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1 |
InChI Key |
RTEVSRBBMHEIMH-OULXEKPRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O.Cl |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















